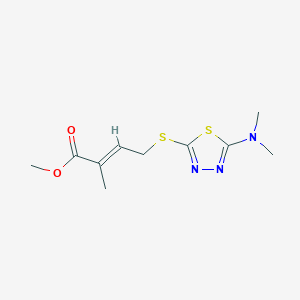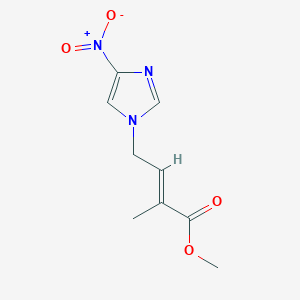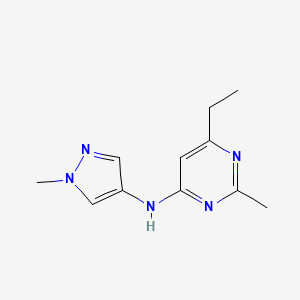![molecular formula C11H17N3O2 B7581484 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid, also known as EPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of amino acids and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid is not fully understood. However, it has been shown to modulate the activity of glutamate receptors in the brain, which play a key role in the regulation of neuronal activity. 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor and inhibit its activity, leading to a reduction in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has also been shown to reduce the levels of malondialdehyde (MDA), a marker of oxidative stress, and increase the levels of superoxide dismutase (SOD), an antioxidant enzyme. In addition, 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential therapeutic applications, making it a suitable compound for pharmacological studies. However, there are also some limitations to using 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, the exact mechanism of action of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid is not fully understood, which may complicate its use in certain studies.
Direcciones Futuras
There are several future directions for the study of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. In addition, further studies are needed to fully understand the mechanism of action of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid and its effects on neuronal activity. Overall, the study of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has the potential to lead to the development of novel therapies for a range of diseases.
Métodos De Síntesis
The synthesis of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid involves the reaction of 6-ethyl-2-methylpyrimidin-4-amine with chloroacetic acid in the presence of a base. The resulting product is then treated with methylamine to yield 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid. The synthesis of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been optimized for high yield and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and anxiolytic effects in animal models. 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been shown to have antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of a range of diseases.
Propiedades
IUPAC Name |
3-[(6-ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-9-7-10(13-8(2)12-9)14(3)6-5-11(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSURBYSUCNALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclohexyl-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]amino]ethanol](/img/structure/B7581402.png)





![1-Methyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]pyrrolidine-2,5-dione](/img/structure/B7581466.png)



![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)

![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)